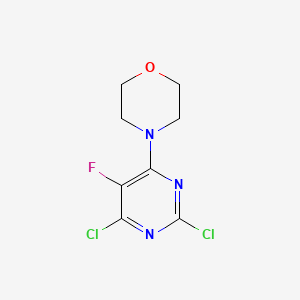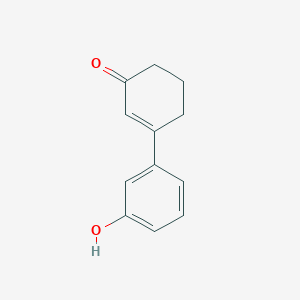
(2-methylpyridin-4-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methylpyridin-4-yl)methyl acetate is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.189 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ester functional group derived from acetic acid. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-methyl-pyridin-4-ylmethyl ester typically involves the esterification of 2-methyl-4-hydroxymethylpyridine with acetic acid. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-methyl-pyridin-4-ylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
(2-methylpyridin-4-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acetic acid in the presence of a strong acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Alcohols (e.g., methanol) with acid or base catalysts (e.g., sulfuric acid or sodium methoxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-methyl-4-hydroxymethylpyridine and acetic acid.
Transesterification: New esters depending on the alcohol used.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
(2-methylpyridin-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of acetic acid 2-methyl-pyridin-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid 2-methyl-pyridin-3-ylmethyl ester: Similar structure but with the ester group attached to the 3-position of the pyridine ring.
Acetic acid 2-methyl-pyridin-5-ylmethyl ester: Similar structure but with the ester group attached to the 5-position of the pyridine ring.
Uniqueness
(2-methylpyridin-4-yl)methyl acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the ester group can affect the compound’s interaction with molecular targets and its overall stability .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(2-methylpyridin-4-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO2/c1-7-5-9(3-4-10-7)6-12-8(2)11/h3-5H,6H2,1-2H3 |
Clé InChI |
LVTHOYYTBJWFMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)COC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Spiro[2.5]octane-1-carboxamide](/img/structure/B8351209.png)


![6-benzyloxy-8-(2,2-dihydroxyacetyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8351219.png)
![N-benzyl-3-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzamide](/img/structure/B8351224.png)
![N-[(1-Methyl-4-piperidyl)methyl] indole-3-carboxamide](/img/structure/B8351236.png)

